molecular formula C16H15FN2O5S B2447902 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941907-37-5

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2447902
CAS No.: 941907-37-5
M. Wt: 366.36
InChI Key: ACWNNYISXZZFNF-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-fluoroaniline followed by the coupling with 3-nitrobenzoyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Reduction of nitrophenyl group: Formation of 4-((4-fluorophenyl)sulfonyl)-N-(3-aminophenyl)butanamide.

    Reduction of sulfonyl group: Formation of 4-((4-fluorophenyl)thiol)-N-(3-nitrophenyl)butanamide.

    Substitution of fluorine: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Uniqueness

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWNNYISXZZFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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